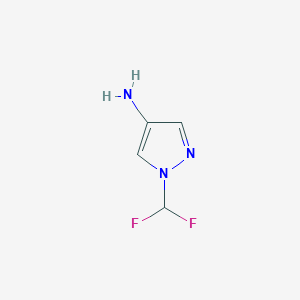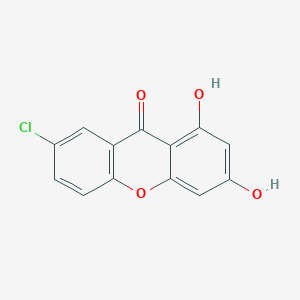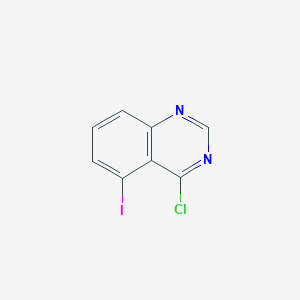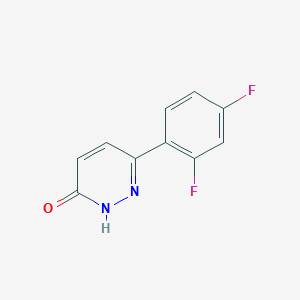
6-(2,4-二氟苯基)吡啶并氮杂卓-3-醇
描述
“6-(2,4-Difluorophenyl)pyridazin-3-ol” is a chemical compound with the molecular formula C10H6F2N2O and a molecular weight of 208.16 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of pyridazinone derivatives, such as “6-(2,4-Difluorophenyl)pyridazin-3-ol”, has been a topic of interest in organic chemistry . The most common synthesis involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of “6-(2,4-Difluorophenyl)pyridazin-3-ol” consists of a pyridazinone ring with a 2,4-difluorophenyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(2,4-Difluorophenyl)pyridazin-3-ol” include a molecular weight of 208.16 g/mol and a molecular formula of C10H6F2N2O .科学研究应用
药理特性
吡啶并氮杂卓,包括 6-(2,4-二氟苯基)吡啶并氮杂卓-3-醇,因其药理特性而受到探索。Druey 等人的研究。(1954) 讨论了在 3 位和 6 位取代的各种吡啶并氮杂卓,注意到一些衍生物具有抗惊厥特性,并且与降压药相似 (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).
结构分析
已对相关化合物的结构进行了研究,例如 Saldías 等人的工作。(2020),研究了衍生自吡啶并氮杂卓-3-基片段的单核 ReI 络合物的结构性质 (Saldías, Palominos, Pizarro, & Vega, 2020).
衍生物的合成
Ibrahim 和 Behbehani (2014) 探索了新型吡啶并氮杂卓-3-酮衍生物的合成,为它们的合成提供了一条通用途径,并讨论了它们在合成稠合偶氮中的潜在应用 (Ibrahim & Behbehani, 2014).
抗惊厥和结构特性
Georges 等人。(1989) 检查了各种抗惊厥化合物的晶体结构,包括 6-取代吡啶并氮杂卓,提供了对它们的分子结构和潜在药理应用的见解 (Georges, Vercauteren, Evrard, & Durant, 1989).
腐蚀抑制
Mashuga 等人的研究。(2017) 研究了吡啶并氮杂卓衍生物(包括 6-取代变体)对低碳钢腐蚀的抑制作用,突出了它们在材料科学中的潜在应用 (Mashuga, Olasunkanmi, & Ebenso, 2017).
安全和危害
作用机制
Target of Action
Pyridazine and pyridazinone derivatives, which include this compound, have been shown to interact with a range of biological targets . These targets are involved in various physiological effects, contributing to the compound’s wide range of pharmacological activities .
Mode of Action
Pyridazinone derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the physiological context.
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a variety of biochemical pathways, leading to a wide range of pharmacological effects . The downstream effects of these pathway alterations would depend on the specific pathway and the physiological context.
Result of Action
Pyridazinone derivatives have been shown to have a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . The specific effects of 6-(2,4-Difluorophenyl)pyridazin-3-ol would depend on its specific targets and mode of action.
生化分析
Biochemical Properties
6-(2,4-Difluorophenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides. By inhibiting PDE, 6-(2,4-Difluorophenyl)pyridazin-3-ol can modulate signaling pathways that rely on cyclic AMP and cyclic GMP . Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, affecting their function and contributing to its overall biochemical effects.
Cellular Effects
The effects of 6-(2,4-Difluorophenyl)pyridazin-3-ol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by modulating PDE activity, 6-(2,4-Difluorophenyl)pyridazin-3-ol can alter the levels of cyclic nucleotides, which in turn affect downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis . Furthermore, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in critical cellular functions.
Molecular Mechanism
The molecular mechanism of action of 6-(2,4-Difluorophenyl)pyridazin-3-ol involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of PDE enzymes, which leads to increased levels of cyclic nucleotides within cells . This elevation in cyclic nucleotides can activate protein kinase A (PKA) and other downstream effectors, resulting in various cellular responses. Additionally, 6-(2,4-Difluorophenyl)pyridazin-3-ol may bind to specific receptors or ion channels, modulating their activity and contributing to its overall pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,4-Difluorophenyl)pyridazin-3-ol have been studied over different time periods. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-(2,4-Difluorophenyl)pyridazin-3-ol remains stable under certain conditions, allowing for sustained biochemical activity . Over extended periods, degradation products may form, potentially altering its efficacy and safety profile. Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular processes, including its impact on cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of 6-(2,4-Difluorophenyl)pyridazin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
6-(2,4-Difluorophenyl)pyridazin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion. Additionally, 6-(2,4-Difluorophenyl)pyridazin-3-ol may influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of 6-(2,4-Difluorophenyl)pyridazin-3-ol within cells and tissues are critical factors that determine its pharmacological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, 6-(2,4-Difluorophenyl)pyridazin-3-ol may localize to specific compartments or organelles, influencing its activity and function. The compound’s distribution within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-(2,4-Difluorophenyl)pyridazin-3-ol plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 6-(2,4-Difluorophenyl)pyridazin-3-ol is essential for elucidating its molecular mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
3-(2,4-difluorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-6-1-2-7(8(12)5-6)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQAZKYBFRTHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester](/img/structure/B1415112.png)
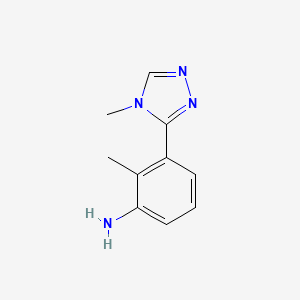
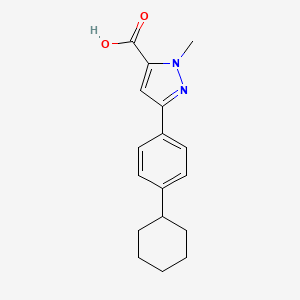
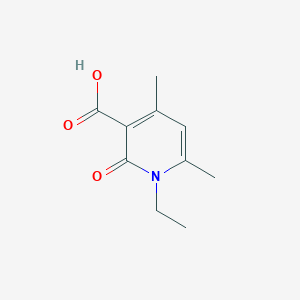

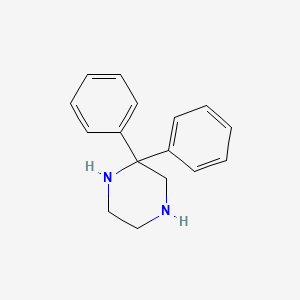
![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B1415125.png)

